molecular formula C11H11NO2S B13134704 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-

2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-

Cat. No.: B13134704
M. Wt: 221.28 g/mol
InChI Key: QGAGXBTUCDBDKA-VQHVLOKHSA-N
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Description

2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a nitrile group and a methylsulfonyl-substituted phenyl ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

The synthesis of 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

This compound has several scientific research applications. It is commonly used as an intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it is used in the production of fluorescent dyes, which are widely used in biological and medical imaging applications. The compound has also been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- is not well understood. it is believed that this compound acts as an alkylating agent, which can react with various nucleophiles, including DNA, RNA, and proteins. This reaction can lead to the formation of covalent bonds, which can result in the inhibition of various biological processes. The compound has been reported to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia.

Comparison with Similar Compounds

2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- can be compared with other similar compounds, such as α-phenylacrylonitrile. While both compounds share a nitrile group and a phenyl ring, the presence of the methylsulfonyl group in 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- makes it unique. This functional group can influence the compound’s reactivity and its applications in various fields of research.

Similar Compounds

  • α-Phenylacrylonitrile
  • 2-Propenenitrile, 2-methyl-3-phenyl-
  • Methacrylonitrile

These compounds share structural similarities but differ in their functional groups and specific applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

(E)-2-methyl-3-(2-methylsulfonylphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H11NO2S/c1-9(8-12)7-10-5-3-4-6-11(10)15(2,13)14/h3-7H,1-2H3/b9-7+

InChI Key

QGAGXBTUCDBDKA-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1S(=O)(=O)C)/C#N

Canonical SMILES

CC(=CC1=CC=CC=C1S(=O)(=O)C)C#N

Origin of Product

United States

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